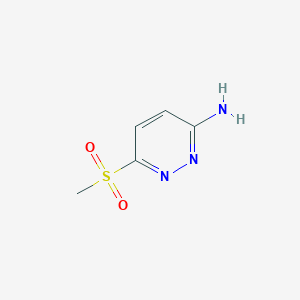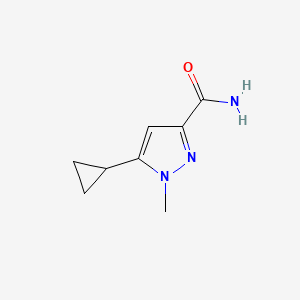
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Descripción general
Descripción
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine, also known as MMPP, is a synthetic compound that is widely used in scientific research. It is a powerful tool for investigating the biochemical and physiological effects of a wide range of compounds and drugs. MMPP is a relatively new compound, having only been synthesized in the last decade, but it has already been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- Aminal Formation via Pummerer Rearrangement : Research demonstrates the formation of aminals from amines through Pummerer rearrangement, revealing the chemical reactivity of aminopyridines under specific conditions (Rakhit, Georges, & Bagli, 1979).
- Low-Valent Aminopyridinato Chromium Methyl Complexes : Another study explores the synthesis of chromium methyl complexes using aminopyridine ligands, highlighting methods for generating organometallic complexes with potential applications in catalysis (Noor, Schwarz, & Kempe, 2015).
- Dimerization of 2-Aminopyridines and Pyridones : Ultraviolet irradiation leads to the dimerization of 2-aminopyridines and 2-pyridones, a process that could have implications in the synthesis of complex pyridine derivatives (Taylor & Kan, 1963).
Potential Applications
- Catalysis and Material Science : Pyridine derivatives are investigated for their roles in catalysis and material science, such as in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), where aromatic amine ligands and copper(I) chloride are studied for their catalytic activity (Kim et al., 2018).
- Synthesis of Functionalized Pyridines : Techniques for synthesizing heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group showcase the versatility of pyridine derivatives in organic synthesis (Teague, 2008).
Propiedades
IUPAC Name |
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-6-16(12-21-14)20-19(11-17(13-22-20)23(2)3)15-7-9-18(10-8-15)26(4,24)25/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZGZDEQNNYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30801946 | |
| Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6'-Trimethyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridin]-5-amine | |
CAS RN |
646459-39-4 | |
| Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)




